5-(Benzyloxy)-4-bromo-2-fluorobenzamide
CAS No.:
Cat. No.: VC13729177
Molecular Formula: C14H11BrFNO2
Molecular Weight: 324.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrFNO2 |
|---|---|
| Molecular Weight | 324.14 g/mol |
| IUPAC Name | 4-bromo-2-fluoro-5-phenylmethoxybenzamide |
| Standard InChI | InChI=1S/C14H11BrFNO2/c15-11-7-12(16)10(14(17)18)6-13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,17,18) |
| Standard InChI Key | QPLOXXORUWETRN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)N)F)Br |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)N)F)Br |
Introduction
5-(Benzyloxy)-4-bromo-2-fluorobenzamide is a complex organic compound featuring a benzamide core with multiple functional groups. It includes a benzyloxy group, a bromo substituent, and a fluoro substituent, which contribute to its unique chemical properties and potential biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its structural complexity and potential applications.
Synthesis and Preparation
The synthesis of 5-(Benzyloxy)-4-bromo-2-fluorobenzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the benzyloxy, bromo, and fluoro substituents. Specific synthesis protocols are not detailed in the available literature, but general methods for benzamide derivatives involve reactions such as amidation and halogenation.
Biological Activities and Potential Applications
While specific biological activities of 5-(Benzyloxy)-4-bromo-2-fluorobenzamide are not detailed in the literature, benzamide derivatives are often explored for their potential in medicinal applications, including anticancer and antimicrobial activities. The presence of a benzyloxy group may enhance solubility or interaction with biological targets.
| Potential Application | Description |
|---|---|
| Anticancer Activity | Benzamide derivatives are sometimes investigated for anticancer properties |
| Antimicrobial Activity | Some benzamides show promise against bacterial or fungal pathogens |
| Enzyme Inhibition | Fluoro and bromo substituents may interact with enzymes, affecting their activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume